

GZD856: A Promising Contender in the Battle Against Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GZD856

Cat. No.: B15576677

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **GZD856** with other therapeutic alternatives for imatinib-resistant cancers, supported by experimental data and detailed methodologies. **GZD856**, a novel, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in preclinical studies, particularly against the challenging T315I mutation, a common cause of imatinib resistance in Chronic Myeloid Leukemia (CML).

Imatinib revolutionized the treatment of CML, but resistance, often driven by mutations in the Bcr-Abl kinase domain, remains a significant clinical hurdle. The T315I "gatekeeper" mutation, in particular, confers resistance to imatinib and second-generation TKIs. This has spurred the development of third-generation inhibitors like ponatinib and the allosteric inhibitor asciminib. This guide evaluates the preclinical efficacy of **GZD856** alongside the established clinical performance of ponatinib and asciminib in imatinib-resistant patient populations.

Comparative Efficacy Against Imatinib-Resistant Bcr-Abl

GZD856 has shown potent inhibitory activity against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant in enzymatic and cellular assays.^{[1][2][3][4]} Its performance in preclinical models positions it as a promising candidate for patients who have developed resistance to earlier-generation TKIs.

Inhibitor	Bcr-Abl (Wild-Type) IC50 (nM)	Bcr-Abl (T315I) IC50 (nM)	Cell Line Proliferation IC50 (nM) (Ba/F3 T315I)	Development Stage
GZD856	19.9[1][2][4]	15.4[1][2][4]	10.8[1][2][4]	Preclinical[1][2][3][4]
Ponatinib	Similar to GZD856[1]	Similar to GZD856[1]	Not directly reported in searched articles	Approved[5]
Imatinib	98.2[1]	Significantly less potent[1]	Ineffective[1]	Approved
Nilotinib	43.5[1]	Significantly less potent[1]	Ineffective[1]	Approved

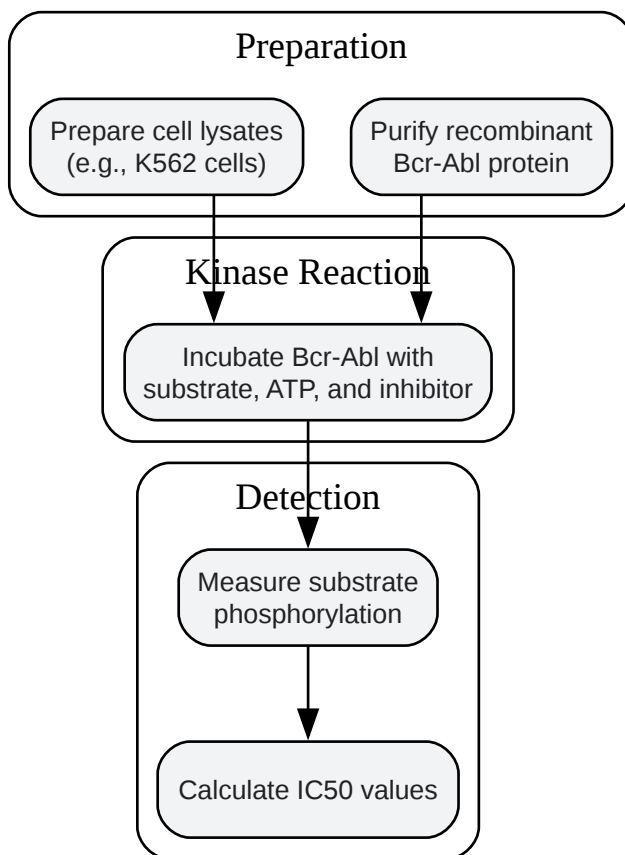
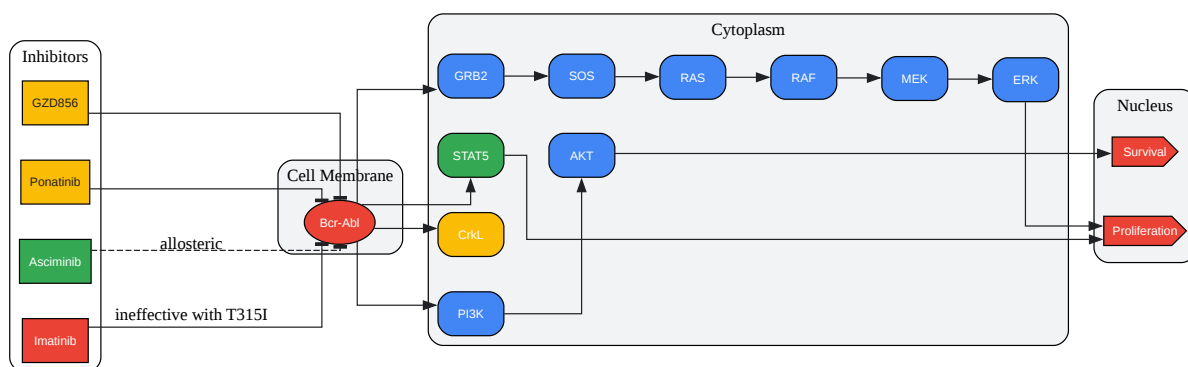
Clinical Performance of Comparators in T315I-Positive CML

While **GZD856** is in the preclinical stage, ponatinib and asciminib have been evaluated in clinical trials for patients with the T315I mutation.

Drug	Trial	Patient Population	Key Efficacy Endpoint	Adverse Events of Note
Ponatinib	PACE (Phase 2)	CP-CML with T315I mutation	65% Major Cytogenetic Response (MCyR)[5]	Arterial occlusive events, thrombocytopenia, neutropenia[5][6]
OPTIC (Phase 2)	CP-CML with T315I mutation	60% Overall Response Rate (ORR) in 45mg cohort[7]	Treatment-related adverse events in 100% of 45mg cohort[7]	
Asciminib	CABL001X2101 (Phase 1)	CP-CML with T315I mutation	42% Major Molecular Response (MMR) by 24 weeks[8]	Increased lipase, thrombocytopenia[9][10]
ASCEMBL (Phase 3)	CP-CML previously treated with ≥ 2 TKIs (T315I excluded)	25.5% MMR at 24 weeks (vs 13.2% for bosutinib)[11]	Favorable safety profile compared to bosutinib[11]	

Signaling Pathways and Mechanism of Action

GZD856, like ponatinib, is an ATP-competitive inhibitor that binds to the active conformation of the Bcr-Abl kinase. This inhibits the downstream signaling pathways that drive CML cell proliferation and survival. Asciminib, in contrast, is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase, inducing a conformational change that inactivates the enzyme.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbIT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbIT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Asciminib for Philadelphia Chromosome–Positive Chronic Myeloid Leukemia - The ASCO Post [ascopost.com]
- 9. Asciminib monotherapy in patients with chronic-phase chronic myeloid leukemia with the T315I mutation after ≥ 1 prior tyrosine kinase inhibitor: 2-year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matching-adjusted indirect comparison of asciminib versus other treatments in chronic-phase chronic myeloid leukemia after failure of two prior tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GZD856: A Promising Contender in the Battle Against Imatinib-Resistant Chronic Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576677#gzd856-efficacy-in-imatinib-resistant-patient-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com